molecular formula C18H16N2 B11857616 4-Methyl-N'-(naphthalen-1-yl)benzene-1-carboximidamide CAS No. 72687-45-7

4-Methyl-N'-(naphthalen-1-yl)benzene-1-carboximidamide

Cat. No.: B11857616
CAS No.: 72687-45-7
M. Wt: 260.3 g/mol
InChI Key: IBAQSGUJEXUGAB-UHFFFAOYSA-N
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Description

4-Methyl-N-(naphthalen-1-yl)benzimidamide is an organic compound with the molecular formula C18H15N2 It is a derivative of benzimidazole, featuring a naphthalene ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(naphthalen-1-yl)benzimidamide typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulphite as an oxidation agent in a solvent mixture under mild conditions . The reaction proceeds efficiently, yielding high-purity benzimidazole derivatives.

Industrial Production Methods

Industrial production of 4-Methyl-N-(naphthalen-1-yl)benzimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(naphthalen-1-yl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various substituted benzimidazole compounds.

Scientific Research Applications

4-Methyl-N-(naphthalen-1-yl)benzimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(naphthalen-1-yl)benzimidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-(naphthalen-1-yl)benzimidamide is unique due to the presence of both a methyl group and a naphthalene ring, which can influence its chemical reactivity and biological activity. This combination of structural features may confer distinct properties compared to other benzimidazole derivatives.

Properties

CAS No.

72687-45-7

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

4-methyl-N'-naphthalen-1-ylbenzenecarboximidamide

InChI

InChI=1S/C18H16N2/c1-13-9-11-15(12-10-13)18(19)20-17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3,(H2,19,20)

InChI Key

IBAQSGUJEXUGAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NC2=CC=CC3=CC=CC=C32)N

Origin of Product

United States

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